
1-(3-Bromophenyl)-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-3-methylurea is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylurea moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-3-methylurea can be synthesized through several methods. One common approach involves the reaction of 3-bromoaniline with methyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(3-Bromophenyl)-3-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylureas, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(3-Bromophenyl)-3-methylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(3-Bromophenyl)-3-methylurea exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the urea moiety play crucial roles in the compound’s binding affinity and specificity.
類似化合物との比較
1-(3-Bromophenyl)-3-methylurea can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-3-methylurea: This compound has the bromine atom in the para position, which can affect its reactivity and binding properties.
1-(3-Chlorophenyl)-3-methylurea: The presence of a chlorine atom instead of bromine can lead to differences in chemical reactivity and biological activity.
1-(3-Bromophenyl)-3-ethylurea: The substitution of a methyl group with an ethyl group can influence the compound’s steric and electronic properties.
特性
CAS番号 |
20940-44-7 |
|---|---|
分子式 |
C8H9BrN2O |
分子量 |
229.07 g/mol |
IUPAC名 |
1-(3-bromophenyl)-3-methylurea |
InChI |
InChI=1S/C8H9BrN2O/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |
InChIキー |
WSWUINCWBBKAGN-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethoxy-5,6,8a,9,12,12a-hexahydroisoindolo[1,2-a]isoquinolin-8(12bH)-one](/img/structure/B11940574.png)
![2,3,4,5-Tetrachloro-6-[(2,3-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11940583.png)
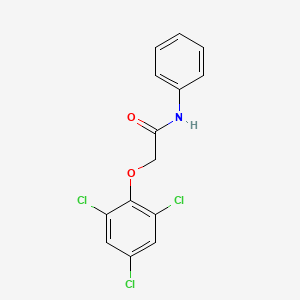

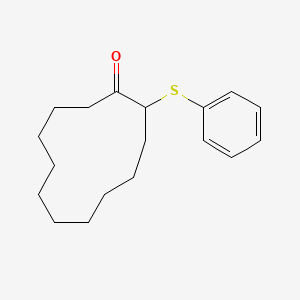
![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940613.png)
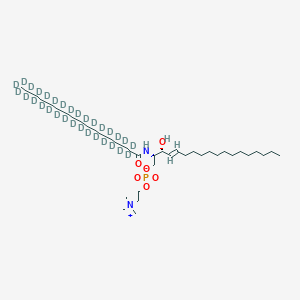
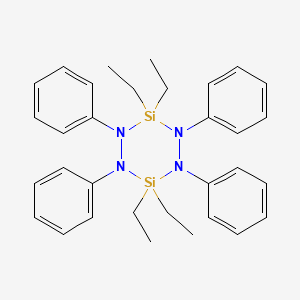


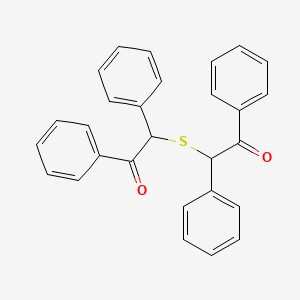
![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)
![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)

